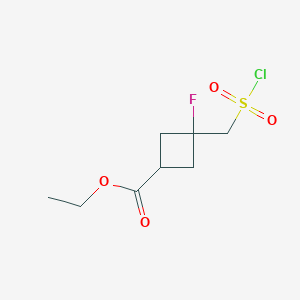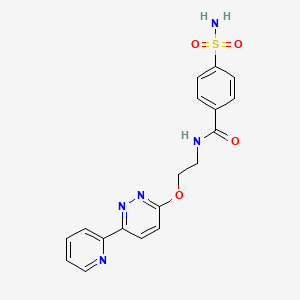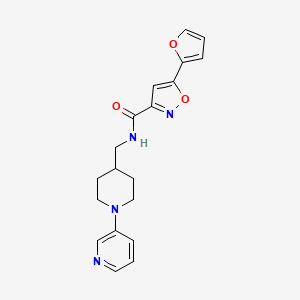
4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine is a complex chemical compound known for its diverse range of applications in the fields of chemistry, biology, and medicine. This compound features a unique structure that combines fluorophenoxy and pyridinylsulfonyl groups, linked by a bipiperidine backbone. This intricate molecular architecture grants the compound distinctive chemical and biological properties, making it a subject of interest in various scientific research endeavors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine typically involves multi-step organic synthesis. The starting materials usually include fluorophenols and pyridinyl sulfones. The process may involve:
Nucleophilic substitution reactions: to introduce the fluorophenoxy group.
Sulfonylation reactions: to attach the pyridinylsulfonyl moiety.
Coupling reactions: to form the bipiperidine scaffold.
The reaction conditions often include controlled temperatures, specific catalysts, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can involve large-scale chemical reactors, optimized synthetic routes for cost-effectiveness, and rigorous quality control processes. This may include continuous flow synthesis, which enhances the efficiency and scalability of production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur moiety, leading to the formation of sulfoxides or sulfones.
Reduction: It can be reduced under specific conditions to alter its functional groups or overall structure.
Substitution: The bipiperidine backbone allows for various substitution reactions, modifying the compound’s properties or derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, ethanol, and dimethyl sulfoxide (DMSO) are commonly used depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield sulfoxides, while substitution reactions might introduce new functional groups to the bipiperidine ring.
科学的研究の応用
Chemistry
Catalysis: The compound can serve as a ligand in catalysis, facilitating various organic transformations.
Synthetic Intermediates: It is used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibitors: Its structure allows it to interact with specific enzymes, acting as an inhibitor in biochemical studies.
Binding Studies: It is used in receptor-binding studies to understand molecular interactions at the cellular level.
Medicine
Drug Development: The compound is investigated for its potential therapeutic applications, particularly in targeting specific pathways involved in diseases.
Industry
Material Science: It is utilized in the development of new materials with unique properties due to its distinctive chemical structure.
Agriculture: The compound's derivatives may have applications in the synthesis of agrochemicals.
作用機序
The mechanism by which 4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine exerts its effects involves its interaction with specific molecular targets. For example, it may:
Bind to enzyme active sites, inhibiting their activity.
Interact with cellular receptors, altering signal transduction pathways.
These interactions can lead to changes in cellular processes, making it valuable in research and therapeutic contexts.
類似化合物との比較
Similar Compounds
4-(2-Methylphenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine
4-(2-Chlorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine
Uniqueness
What sets 4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine apart is its fluorophenoxy group, which imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it particularly valuable in applications requiring specific molecular interactions.
That’s the scoop on this compound. Anything else you want to dive into?
特性
IUPAC Name |
3-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c22-20-5-1-2-6-21(20)28-18-9-12-24(13-10-18)17-7-14-25(15-8-17)29(26,27)19-4-3-11-23-16-19/h1-6,11,16-18H,7-10,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBDEPAONKDGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester](/img/structure/B2961276.png)


methanone](/img/structure/B2961279.png)
![3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2961282.png)




![4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2961291.png)
![4-butoxy-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2961292.png)
![(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide](/img/structure/B2961293.png)

![1-[5-(3-fluorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2961297.png)
